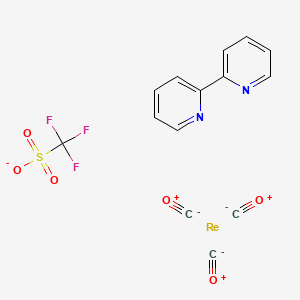

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

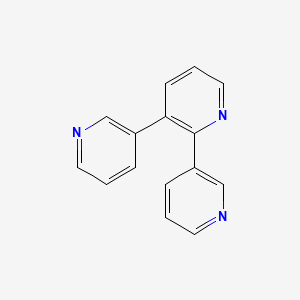

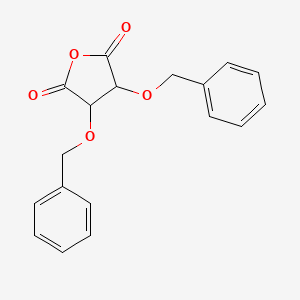

Die Verbindung „Carbonmonoxid; 2-Pyridin-2-ylpyridin; Rhenium; Trifluormethansulfonat“ ist ein Koordinationskomplex, der Carbonmonoxid, 2-Pyridin-2-ylpyridin, Rhenium und Trifluormethansulfonat kombiniert.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung beinhaltet typischerweise die Koordination von Rhenium mit 2-Pyridin-2-ylpyridin und Kohlenmonoxid in Gegenwart von Trifluormethansulfonat. Die Reaktionsbedingungen umfassen häufig:

Lösungsmittel: Häufig verwendete Lösungsmittel sind Acetonitril oder Dichlormethan.

Temperatur: Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Katalysatoren: In einigen Fällen können zusätzliche Katalysatoren verwendet werden, um die Reaktion zu erleichtern.

Industrielle Produktionsverfahren

Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungsverfahren.

Analyse Chemischer Reaktionen

Reaktionstypen

Diese Verbindung kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Das Rheniumzentrum kann oxidiert werden, was zu Veränderungen in der Koordinationsumgebung führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, die möglicherweise den Oxidationszustand von Rhenium verändern.

Substitution: Ligandsubstitutionsreaktionen können stattfinden, wobei ein oder mehrere Liganden in der Koordinationssphäre durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Reduktionsmittel: Als Reduktionsmittel können Natriumborhydrid oder Hydrazin verwendet werden.

Substitutionsreagenzien: Verschiedene Liganden, wie z. B. Phosphine oder Amine, können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung von Rhenium(V)-Komplexen führen, während Reduktion Rhenium(I)-Komplexe ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Katalyse: Sie kann als Katalysator in verschiedenen chemischen Reaktionen verwendet werden, wie z. B. Hydrierungs- und Oxidationsreaktionen.

Materialwissenschaften: Die einzigartigen Koordinationsmerkmale der Verbindung machen sie nützlich bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Sie kann in Studien verwendet werden, die sich mit Enzym-Mimetika und der Entwicklung neuer therapeutischer Wirkstoffe befassen.

Industrielle Anwendungen:

Wirkmechanismus

Der Mechanismus, durch den diese Verbindung ihre Wirkungen ausübt, beinhaltet die Koordination von Rhenium mit Kohlenmonoxid und 2-Pyridin-2-ylpyridin. Die beteiligten molekularen Ziele und Pfade umfassen:

Koordinationschemie: Das Rheniumzentrum koordiniert mit Liganden und bildet stabile Komplexe.

Elektronentransfer: Die Verbindung kann an Elektronentransferreaktionen teilnehmen, die für katalytische Prozesse entscheidend sind.

Ligandenaustausch: Ligandenaustauschreaktionen können auftreten, wodurch die Koordinationsumgebung und die Reaktivität der Verbindung verändert werden.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications, including:

Catalysis: It can be used as a catalyst in various chemical reactions, such as hydrogenation and oxidation reactions.

Materials Science: The compound’s unique coordination properties make it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used in studies related to enzyme mimetics and the development of new therapeutic agents.

Industrial Applications:

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the coordination of rhenium with carbon monoxide and 2-pyridin-2-ylpyridine. The molecular targets and pathways involved include:

Coordination Chemistry: The rhenium center coordinates with ligands, forming stable complexes.

Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in catalytic processes.

Ligand Exchange: Ligand exchange reactions can occur, altering the coordination environment and reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rheniumcarbonylkomplexe: Diese Komplexe enthalten ebenfalls Rhenium und Kohlenmonoxid, können aber verschiedene Liganden haben.

Pyridinbasierte Komplexe: Komplexe, die Pyridinliganden wie 2-Pyridin-2-ylpyridin enthalten, sind in Struktur und Reaktivität ähnlich.

Einzigartigkeit

Diese Verbindung ist einzigartig aufgrund der Kombination von Kohlenmonoxid, 2-Pyridin-2-ylpyridin, Rhenium und Trifluormethansulfonat. Diese spezifische Kombination verleiht ihr besondere chemische Eigenschaften und Reaktivität, wodurch sie für verschiedene Anwendungen in Katalyse, Materialwissenschaften und biologischen Studien wertvoll wird.

Eigenschaften

Molekularformel |

C14H8F3N2O6ReS- |

|---|---|

Molekulargewicht |

575.49 g/mol |

IUPAC-Name |

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |

InChI |

InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |

InChI-Schlüssel |

KIIDDEJBNRQPDQ-UHFFFAOYSA-M |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)

![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)

![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)

![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)

![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)

![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)